3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the biological activity and metabolic stability of the compound, making it a valuable entity in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient palladium catalysts is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to increased efficacy and stability . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
Trifluoromethylpyridine: A compound with similar trifluoromethyl substitution, used in various chemical applications.
Uniqueness
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide is unique due to its specific structure and the presence of both a piperidine ring and a trifluoromethyl group. This combination enhances its biological activity and stability, making it a valuable compound in various scientific fields .
Properties
CAS No. |
60464-96-2 |
---|---|
Molecular Formula |
C14H17F3N2O |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
3-methyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C14H17F3N2O/c1-10-4-3-7-19(9-10)13(20)18-12-6-2-5-11(8-12)14(15,16)17/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,18,20) |
InChI Key |
LFJDBIDXSCFLKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.